N-(4-{[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]amino}phenyl)acetamide is a chemical compound characterized by its unique structure, which includes a pyrimidinyl group, a difluoromethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino}phenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of a suitable pyrimidinyl precursor with a difluoromethylating agent under controlled conditions to introduce the difluoromethyl group
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(4-{[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: In biological research, N-(4-{[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino}phenyl)acetamide may be employed in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound has potential medicinal applications, including the development of new pharmaceuticals for treating various diseases. Its unique structure may contribute to the design of drugs with improved efficacy and reduced side effects.
Industry: In industry, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products, leveraging its chemical properties for various applications.
Mechanism of Action
The mechanism by which N-(4-{[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino}phenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-{[6-(trifluoromethyl)-2-methylpyrimidin-4-yl]amino}phenyl)acetamide
N-(4-{[6-(fluoromethyl)-2-methylpyrimidin-4-yl]amino}phenyl)acetamide
N-(4-{[6-(chloromethyl)-2-methylpyrimidin-4-yl]amino}phenyl)acetamide
Uniqueness: N-(4-{[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino}phenyl)acetamide stands out due to its difluoromethyl group, which imparts unique chemical and physical properties compared to its trifluoromethyl, fluoromethyl, and chloromethyl analogs. These differences can influence the compound's reactivity, stability, and biological activity, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
N-[4-[[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O/c1-8-17-12(14(15)16)7-13(18-8)20-11-5-3-10(4-6-11)19-9(2)21/h3-7,14H,1-2H3,(H,19,21)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQLBBHLJZSYEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)C)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.